6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The tetrahydroisoquinoline skeleton is a common structural motif in many bioactive molecules, making it a significant subject of study in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of appropriate precursors. One common method is the Pomeranz–Fritsch reaction, which involves the condensation of a benzylamine derivative with an aldehyde, followed by cyclization under acidic conditions . Another method involves the Petasis reaction, which combines an amine, an aldehyde, and a boronic acid to form the tetrahydroisoquinoline core .
Industrial Production Methods: Industrial production of this compound often employs optimized versions of these synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into more saturated derivatives using agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various halides and bases depending on the desired substitution.
Major Products:
Scientific Research Applications
6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with molecular targets in the central nervous system. It is believed to modulate the activity of dopaminergic neurons, potentially through inhibition of monoamine oxidase (MAO) and scavenging of free radicals . These actions contribute to its neuroprotective effects and its potential use in treating neurodegenerative diseases .
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound has a methyl group at the nitrogen atom and is studied for its neuroprotective properties.
Uniqueness: 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
6,8-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-5-9(2)11-7-12-4-3-10(11)6-8;/h5-6,12H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKOJQHBQSSXSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CNCCC2=C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803581-39-6 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,8-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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